molecular formula C45H74O B192409 Solanesol CAS No. 13190-97-1

Solanesol

Cat. No.: B192409
CAS No.: 13190-97-1
M. Wt: 631.1 g/mol
InChI Key: AFPLNGZPBSKHHQ-MEGGAXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Solanesol, a long-chain polyisoprenoid alcohol compound with nine isoprene units, primarily targets the biochemical pathways involved in oxidative stress and inflammation . It has been shown to increase the expression of HO-1, an enzyme that plays an important role in cytoprotection against oxidative stress and inflammation .

Mode of Action

This compound interacts with its targets by inducing the expression of HO-1 both at the mRNA and protein levels, resulting in increased HO-1 activity . This interaction leads to changes in the cellular environment, promoting cytoprotection against oxidative stress and inflammation.

Biochemical Pathways

This compound affects the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is involved in its biosynthesis . The key enzymes in this compound biosynthesis, including 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway . Their overexpression is favorable for downstream metabolic flow, further promoting the synthesis of downstream metabolites, such as this compound .

Pharmacokinetics

The pharmacokinetic properties of this compound and its derivatives are yet to be fully determined . This compound is known to possess strong free radical absorption ability and antioxidant activity due to the presence of several non-conjugated double bonds . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The action of this compound results in improved motor performance and cognitive behavior-related tasks, restoration of histopathological changes, improvement of mitochondrial complexes such as coenzyme-Q10 enzyme activity, and attenuation of inflammatory and oxidative damage to the brain .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, moderate shading, long-wavelength/extended irradiation, and rare earth element treatment could increase this compound content in tobacco leaves . Additionally, moderately high temperatures can promote this compound accumulation through an increase in the net photosynthesis rate of tobacco leaves .

Biochemical Analysis

Biochemical Properties

Solanesol interacts with several enzymes, proteins, and other biomolecules. It has been found to bind to palmitic acid, linoleic acid, linolenic acid, myristic acid, and oleic acid, as well as ethyl acetate, caprylic acid, capric acid, and phytosterols . This compound also induces the expression of heme oxygenase-1 (HO-1), an enzyme that plays a crucial role in cytoprotection against oxidative stress and inflammation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It possesses strong free radical absorption ability and antioxidant activity . Notably, this compound’s anti-inflammatory, neuroprotective, and antimicrobial activities have been previously demonstrated . This compound treatment significantly improved motor performance and cognitive behavior-related tasks, restored histopathological changes, improved mitochondrial complexes such as coenzyme-Q10 enzyme activity, and attenuated inflammatory and oxidative damage to the rat brain .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces the expression of HO-1 both at the mRNA and protein levels, resulting in increased HO-1 activity in cells . This suggests that this compound can influence gene expression and enzyme activation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound treatment significantly improved motor performance and cognitive behavior-related tasks in rats

Metabolic Pathways

This compound is involved in various metabolic pathways. Its biosynthesis occurs in plastids of higher plants via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway . The key enzymes in this compound biosynthesis, including 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway .

Transport and Distribution

It is known that this compound’s accumulation in plants is influenced by genetic and environmental factors .

Subcellular Localization

It is known that this compound biosynthesis occurs in plastids of higher plants , suggesting that this compound may be localized within plastids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The chemical synthesis of solanesol is challenging due to its long carbon chain and multiple double bonds. Therefore, this compound is primarily extracted from solanaceous crops, particularly tobacco leaves . The extraction process involves several steps, including solvent extraction, purification, and crystallization .

Industrial Production Methods: Industrial production of this compound mainly relies on the extraction from tobacco leaves. The process involves drying the leaves, grinding them into a fine powder, and then using solvents like hexane or ethanol to extract this compound. The extract is then purified through various chromatographic techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Solanesol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of several non-conjugated double bonds in its structure .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, which have various applications in pharmaceuticals and other industries .

Comparison with Similar Compounds

Properties

IUPAC Name

(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPLNGZPBSKHHQ-MEGGAXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884580
Record name 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13190-97-1
Record name Solanesol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13190-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solanesol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLANESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF31XTR2N4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solanesol
Reactant of Route 2
Solanesol
Reactant of Route 3
Solanesol
Reactant of Route 4
Reactant of Route 4
Solanesol
Reactant of Route 5
Reactant of Route 5
Solanesol
Reactant of Route 6
Reactant of Route 6
Solanesol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.